The compound with the molecular formula C21H23Cl2N3O3S is known as 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide. This compound has garnered interest in various fields due to its potential therapeutic applications and unique chemical properties. It is classified primarily as a small molecule drug, with ongoing research into its efficacy and safety in clinical settings, particularly in phase II trials for specific indications .
The synthesis of C21H23Cl2N3O3S typically involves several key steps:
The synthetic routes are often optimized for yield and purity, utilizing techniques such as continuous flow reactors to enhance efficiency. Reaction conditions, such as temperature and solvent choice, are critical for successful synthesis and may vary based on the specific method employed .
The molecular structure of C21H23Cl2N3O3S can be depicted using various chemical notation systems:
CC(C)NC(=O)C1=CC=CC=C1C(=C2C=CSC=N2)C(C)C(=O)N(C)C
XWZLZBPRRZVQKL-UHFFFAOYSA-N
The molecular weight of C21H23Cl2N3O3S is approximately 452.40 g/mol. The compound features a complex arrangement of functional groups including dichlorophenyl, methyl, and sulfonamide moieties which contribute to its biological activity .
C21H23Cl2N3O3S participates in various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore its derivatives .
The mechanism of action for C21H23Cl2N3O3S involves its interaction with specific biological targets, such as enzymes or receptors within cellular pathways. The compound may act as an inhibitor or modulator, impacting processes such as cell signaling or metabolic pathways. Research indicates that it may influence pathways related to inflammation or cancer cell proliferation, although detailed mechanisms remain under investigation .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
C21H23Cl2N3O3S has several scientific applications:
Continued research is necessary to fully understand its potential across these fields and optimize its applications .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: